molecular formula C10H11NO4 B599813 6-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinecarboxylic acid CAS No. 122637-38-1

6-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinecarboxylic acid

Cat. No.: B599813
CAS No.: 122637-38-1
M. Wt: 209.201
InChI Key: MLNUZJWUCRWYBS-UHFFFAOYSA-N
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Description

6-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinecarboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group and a 2-methyl-1,3-dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinecarboxylic acid typically involves the formation of the dioxolane ring through the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The pyridinecarboxylic acid moiety can be introduced through various synthetic routes, including the reaction of pyridine derivatives with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which 6-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinecarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring and pyridinecarboxylic acid moiety can participate in hydrogen bonding, coordination with metal ions, and other interactions that influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinecarboxylic acid is unique due to the combination of the dioxolane ring and pyridinecarboxylic acid moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research applications .

Properties

IUPAC Name

6-(2-methyl-1,3-dioxolan-2-yl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-10(14-5-6-15-10)8-4-2-3-7(11-8)9(12)13/h2-4H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNUZJWUCRWYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678891
Record name 6-(2-Methyl-1,3-dioxolan-2-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122637-38-1
Record name 6-(2-Methyl-1,3-dioxolan-2-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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